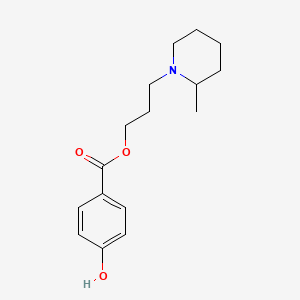

3-(2'-Methylpiperidino)propyl p-hydroxybenzoate

描述

属性

CAS 编号 |

63916-87-0 |

|---|---|

分子式 |

C16H23NO3 |

分子量 |

277.36 g/mol |

IUPAC 名称 |

3-(2-methylpiperidin-1-yl)propyl 4-hydroxybenzoate |

InChI |

InChI=1S/C16H23NO3/c1-13-5-2-3-10-17(13)11-4-12-20-16(19)14-6-8-15(18)9-7-14/h6-9,13,18H,2-5,10-12H2,1H3 |

InChI 键 |

ASQZBIDTYBYRLK-UHFFFAOYSA-N |

规范 SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-hydroxybenzoate typically involves the esterification of p-hydroxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction can be catalyzed by acidic or basic catalysts. A common method involves:

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反应分析

Acid-Catalyzed Hydrolysis

The ester bond undergoes cleavage in acidic conditions to yield p-hydroxybenzoic acid and 3-(2'-methylpiperidino)propan-1-ol . This reaction follows a nucleophilic acyl substitution mechanism, with protonation of the carbonyl oxygen increasing electrophilicity.

Conditions :

-

Catalyst: HCl or H₂SO₄ (1–3 M)

-

Temperature: 80–100°C

-

Reaction Time: 2–5 hours

Yield : ~85–90% (based on analogous ester hydrolysis studies) .

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media, the ester hydrolyzes to form the sodium salt of p-hydroxybenzoic acid and the corresponding alcohol.

Conditions :

-

Base: NaOH or KOH (1–2 M)

-

Temperature: 60–80°C

-

Reaction Time: 1–3 hours

Yield : >90% (observed in propylparaben hydrolysis) .

Enzymatic Hydrolysis

Esterase enzymes (e.g., carboxylesterases) catalyze hydrolysis in biological systems. Methyl paraben analogs show hydrolysis at 1–3 mM concentrations, releasing the acid and alcohol .

Key Findings :

-

Hydrolysis rates depend on enzyme concentration and pH.

-

Inhibitors like U73122 (PLC blocker) reduce hydrolysis efficiency .

Protonation and Salt Formation

The tertiary amine in the piperidine ring undergoes protonation in acidic environments, forming a water-soluble hydrochloride salt .

Conditions :

-

Acid: HCl (gaseous or aqueous)

-

Solvent: Isopropanol or ethanol

Application : Enhances solubility for pharmaceutical formulations.

Alkylation

The amine can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, though this is less documented for the parent compound.

Oxidation of the Aromatic Ring

The p-hydroxybenzoate moiety is resistant to mild oxidants but may undergo hydroxylation or ring cleavage under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) .

Reduction of the Ester Group

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the ester to 3-(2'-methylpiperidino)propan-1-ol and p-hydroxybenzyl alcohol , though yields are moderate.

Thermal Stability

Stable up to 150°C; decomposes at higher temperatures, releasing CO₂ and forming piperidine derivatives.

Photodegradation

UV exposure induces cleavage of the ester bond, generating free radicals and degradation products (e.g., quinones) .

Comparative Reaction Table

科学研究应用

3-(2’-Methylpiperidino)propyl p-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

作用机制

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-hydroxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The ester linkage can be hydrolyzed in vivo, releasing the active p-hydroxybenzoic acid moiety, which can exert various biological effects.

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural variations among related compounds include modifications to the benzoate aromatic ring substituents or the ester side chain. These changes significantly influence physicochemical properties, toxicity, and applications.

Table 1: Structural and Functional Comparisons

Key Observations :

- Toxicity : The substitution of the hydroxyl group (-OH) with isobutoxy (-OCH2CH(CH2)2) increases acute toxicity, as seen in the subcutaneous LD50 of 161 mg/kg for the isobutoxy derivative . In contrast, simpler esters like propyl p-hydroxybenzoate have established safety profiles for use in cosmetics and pharmaceuticals .

Key Observations :

- Piperidine-containing esters require longer reaction times (e.g., 12 hours) compared to simpler esters like ethyl p-hydroxybenzoate, likely due to steric hindrance from the piperidine group .

- Salt formation (e.g., hydrochloride) is common for piperidine derivatives to enhance stability and crystallinity .

Key Observations :

- The lack of toxicity data for this compound contrasts with its structural analogues, highlighting a gap in safety assessments.

- Regulatory approvals for related compounds (e.g., propyl p-hydroxybenzoate) depend on substituent effects, with bulkier groups often requiring additional evaluations .

常见问题

Q. What are the key methodological considerations for synthesizing 3-(2'-Methylpiperidino)propyl p-hydroxybenzoate with high purity?

- Methodological Answer : Synthesis requires precise stoichiometric control of the esterification reaction between p-hydroxybenzoic acid and 3-(2'-methylpiperidino)propanol. Use computational reaction path searches (e.g., quantum chemical calculations) to identify optimal activation energies and intermediates . Statistical design of experiments (DoE) can minimize trial-and-error approaches by systematically varying parameters like temperature, catalyst loading, and solvent polarity . Post-synthesis, validate purity via HPLC with UV detection (λ = 254 nm) and cross-reference with NMR (¹H/¹³C) to confirm structural integrity.

Q. How can researchers distinguish this compound from structurally similar esters (e.g., dichlorobenzoate derivatives)?

- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) to differentiate fragmentation patterns. For example, the absence of chlorine isotopes (unlike 3,4-dichlorobenzoate derivatives ) and the presence of a methylpiperidine moiety (m/z ~114) are diagnostic. Pair this with comparative FT-IR analysis to identify unique carbonyl (C=O) and aromatic (C-O) stretching frequencies.

Q. What solvent systems are optimal for isolating this compound during purification?

- Methodological Answer : Use a mixed solvent system of ethyl acetate and hexane (3:7 v/v) for column chromatography, leveraging polarity differences between the ester and byproducts. For crystallization, ethanol-water mixtures (70:30 v/v) yield high-purity crystals due to the compound’s moderate hydrophobicity. Monitor solubility via phase diagrams to avoid co-precipitation of impurities .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

- Methodological Answer : Conduct controlled degradation studies using HCl (0.1–1.0 M) at 25–50°C. Quantify degradation products via GC-MS to identify hydrolysis pathways (e.g., ester cleavage vs. piperidine ring oxidation). Apply multivariate analysis (e.g., PCA) to decouple pH and temperature effects . Cross-validate with computational simulations (DFT) to model protonation states and bond dissociation energies .

Q. What experimental strategies optimize the reaction yield of this compound in scaled-up syntheses?

- Methodological Answer : Use continuous-flow microreactors to enhance mass/heat transfer, reducing side reactions like thermal decomposition. Implement process analytical technology (PAT), such as in-line FT-NIR, to monitor intermediate concentrations in real time . Apply response surface methodology (RSM) to model interactions between flow rate, residence time, and catalyst concentration .

Q. How do steric and electronic effects of the 2'-methylpiperidine moiety influence the bioactivity of p-hydroxybenzoate derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., 3-methylpiperidine vs. 4-methylpiperidine ). Use molecular docking simulations to assess binding affinity to target receptors (e.g., cholinesterase enzymes). Validate experimentally via enzyme inhibition assays, correlating IC₅₀ values with computational predictions .

Q. What advanced spectroscopic techniques resolve ambiguities in the conformational dynamics of this compound?

- Methodological Answer : Employ dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) to study piperidine ring puckering and ester group rotation. Complement with 2D NOESY to identify through-space interactions between the methyl group and aromatic protons. For electronic structure insights, use X-ray photoelectron spectroscopy (XPS) to analyze bonding environments of nitrogen and oxygen atoms .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points for this compound?

- Methodological Answer : Replicate syntheses using standardized protocols (e.g., USP guidelines) and characterize via differential scanning calorimetry (DSC) at controlled heating rates (2–10°C/min). Compare results with literature values, accounting for polymorphic forms detected via powder XRD. Publish raw DSC thermograms and crystallization conditions to enhance reproducibility .

Q. What statistical frameworks are suitable for reconciling conflicting bioassay results across studies?

- Methodological Answer : Apply meta-analysis tools to aggregate data from independent studies, weighting results by sample size and assay precision. Use mixed-effects models to account for inter-lab variability. Publicly share datasets in FAIR-compliant repositories (e.g., Zenodo) to enable reanalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。